Pentoxifylline

Overview

Description

Pentoxifylline, a methylxanthine derivative, is a non-specific phosphodiesterase inhibitor that increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation, improved erythrocyte deformability, and reduced blood viscosity . It is clinically used for peripheral vascular diseases (e.g., intermittent claudication), inflammatory disorders, and conditions like alcoholic hepatitis and oral submucous fibrosis (OSMF) . Its anti-inflammatory properties stem from suppressing tumor necrosis factor-alpha (TNF-α) production at transcriptional and translational levels, as well as modulating cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ) . Pharmacokinetically, this compound is metabolized into active metabolites (M1 and M5), which contribute to its therapeutic effects, with cumulative plasma concentrations of these metabolites correlating strongly with clinical efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The process involves several steps, including the reaction of theobromine with hexanone to form the final product .

Industrial Production Methods

In industrial settings, pentoxifylline is produced by adding an osmotic pressure regulator to injection water, adjusting the pH to 6.5-7.5, and then adding this compound . The solution is filtered through polyethersulfone cartridges, filled, and sterilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Pentoxifylline undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation and reducing agents for reduction . The conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the hemorheologic properties of the parent compound .

Scientific Research Applications

Cardiovascular Applications

Intermittent Claudication

Pentoxifylline is commonly used to treat intermittent claudication, a condition characterized by pain in the legs due to inadequate blood flow. A review of 17 studies indicated variable improvements in pain-free walking distance (PFWD) and total walking distance (TWD), with some studies showing significant enhancements over placebo, although results were inconsistent across trials .

Congestive Heart Failure

In patients with congestive heart failure (CHF), this compound has demonstrated potential benefits. A meta-analysis of six studies involving patients with left ventricular ejection fraction ≤40% revealed a nearly fourfold reduction in all-cause mortality among those treated with this compound compared to placebo (5.45% vs 18.3%, OR 0.29; p<0.01) . However, larger trials are necessary to confirm these findings.

Acute Coronary Syndromes

A randomized controlled trial assessed this compound's impact on patients with acute coronary syndromes, showing a significant reduction in composite endpoints (death, non-fatal infarction) among those treated with the drug compared to placebo .

Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In cases of severe sepsis, a clinical trial showed that this compound could improve organ dysfunction scores and reduce inflammatory markers when used alongside standard therapy .

Dermatological Applications

Recurrent Aphthous Stomatitis

In dermatology, this compound has been effective in treating recurrent aphthous stomatitis. A study indicated a notable reduction in ulcer size and pain among patients treated with this compound compared to placebo . Its efficacy may be attributed to its anti-TNF-α properties and improvement in erythrocyte deformability.

Leprosy and Behçet Disease

this compound has shown rapid amelioration of systemic symptoms in type II leprosy reactions and has been suggested as an alternative treatment for patients with Behçet disease who experience recurrent oral ulcers .

Gastroprotective Effects

Research indicates that this compound can exert gastroprotective effects by improving gastric microcirculation and mitigating stress-induced gastric lesions in animal models . This effect is likely due to enhanced nitric oxide synthase activity and reduced oxidative stress.

Diabetes Management

In diabetic nephropathy, the addition of this compound therapy has been associated with reduced proteinuria and improved glucose control without significantly altering serum TNF-α levels . This suggests potential benefits in managing complications related to diabetes.

Data Summary

Mechanism of Action

Pentoxifylline exerts its effects by modulating the rheological properties of blood. It lowers blood viscosity, increases erythrocyte flexibility, and decreases neutrophil adhesion . These effects are primarily due to the inhibition of phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate .

Comparison with Similar Compounds

Vascular Diseases: Cilostazol and Beraprost

Pentoxifylline is often compared to cilostazol (a phosphodiesterase-3 inhibitor) and beraprost (a prostacyclin analog) in treating intermittent claudication. A network meta-analysis of 28 trials found:

| Parameter | This compound | Cilostazol | Beraprost |

|---|---|---|---|

| Pain-free walking distance | Moderate improvement | Superior improvement | Moderate improvement |

| Safety | Fewer GI side effects | Higher incidence of headaches, palpitations | Limited data |

| Direct comparisons | 3 studies vs. cilostazol | 11 placebo-controlled trials | 5 placebo-controlled trials |

Beraprost showed comparable efficacy to this compound but lacks robust long-term data .

Anti-Inflammatory Agents: Prednisolone and Fecal Microbiota Transplantation (FMT)

In severe alcoholic hepatitis (AH), this compound is compared to corticosteroids (e.g., prednisolone) and FMT:

| Treatment | 28-Day Survival | 6-Month Survival | Adverse Events |

|---|---|---|---|

| This compound | 64.7–73.5% | 56% | Low risk of infections |

| Prednisolone | 72.2–73.5% | 64.7% (preferred) | High infection risk |

| FMT | 83% (6-month) | 83% | Minimal side effects |

While prednisolone remains first-line for AH, this compound is an alternative in steroid-contraindicated patients. FMT showed superior survival rates (83% vs. 56% for this compound) in one study, but larger trials are needed .

Platelet Inhibition: Papaverine Hydrochloride

In hyperactive thrombocytes, this compound’s IC50 (1.4 × 10⁻³ M/L) was threefold lower than papaverine hydrochloride, indicating stronger inhibitory effects on platelet aggregation. Metabolites M1 and M5 further enhance this activity, with M1 more potent against ADP-induced aggregation and M5 against epinephrine-induced aggregation .

Oncology: Synergy with Carboplatin

In retinoblastoma, this compound synergizes with carboplatin, increasing apoptosis in Y79 retinoblastoma cells by disrupting NF-κB activity. This combination reduced tumor viability by 40–50% compared to carboplatin alone in preclinical models .

Metabolic Effects: Glucose Control

This compound reduces insulin resistance (HOMA-IR) and glucose levels in diabetic nephropathy, comparable to metformin in magnitude (−1.2 mmol/L fasting glucose). However, its mechanism differs, likely involving TNF-α suppression rather than direct AMPK activation .

Antibiotic Modulation: Caffeine

Both this compound and caffeine form hetero-complexes with aromatic antibiotics (e.g., ciprofloxacin), altering their thermal stability and antibacterial activity. This compound enhances ciprofloxacin’s efficacy against E. coli by 20%, while caffeine reduces it by 15% .

Key Pharmacokinetic and Mechanistic Distinctions

- Metabolites : this compound’s metabolites (M1, M5) exhibit equipotent or superior activity to the parent drug in improving hemorheology and platelet inhibition .

- TNF-α Suppression: Unlike corticosteroids, this compound inhibits TNF-α at the transcriptional level (via cAMP), reducing systemic inflammation without immunosuppression .

- Angiogenesis Modulation : Conflicting data exist on its role in angiogenesis, with studies suggesting context-dependent pro- or anti-angiogenic effects .

Clinical Considerations and Limitations

- Alcoholic Hepatitis : Conflicting survival data between small and large trials highlight the need for personalized treatment selection .

- Vascular Diseases : Cilostazol’s superior efficacy is offset by its side effects, making this compound a safer choice in comorbid patients .

- Drug Interactions : this compound’s effects on cAMP may potentiate β-blockers or anticoagulants, necessitating dose adjustments .

Biological Activity

Pentoxifylline (PTX) is a methylxanthine derivative primarily used to treat intermittent claudication due to chronic occlusive arterial disease. Its biological activity encompasses various mechanisms, including immune modulation, hemorheological effects, and anti-inflammatory properties. This article provides an in-depth overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its effects through several proposed mechanisms:

- Inhibition of Phosphodiesterases (PDEs) : PTX is known as a non-specific inhibitor of cyclic nucleotide phosphodiesterases, particularly PDE type III and IV. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which mediates various cellular responses .

- Immune Modulation : PTX enhances leukocyte deformability and chemotaxis while decreasing endothelial leukocyte adhesion and neutrophil activation. It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) .

- Hemorheological Effects : The drug improves blood flow by reducing blood viscosity and enhancing red blood cell flexibility, which is particularly beneficial in patients with vascular diseases .

Intermittent Claudication

This compound has been extensively studied for its efficacy in treating intermittent claudication. A systematic review analyzed 24 studies involving 3377 participants, comparing PTX with placebo. Key findings include:

| Outcome Measure | This compound Effect | Placebo Effect | Number of Studies |

|---|---|---|---|

| Pain-Free Walking Distance (PFWD) | Improvement observed in 11 out of 17 studies | Variable | 11 studies |

| Total Walking Distance (TWD) | Improvement observed in 14 out of 17 studies | Variable | 14 studies |

| Quality of Life (QoL) | No significant difference in larger studies | Variable | 3 studies |

| Side Effects | Generally low; no major side effects reported | Variable | 9 studies |

Most studies indicated that PTX might help patients walk further without pain compared to placebo, although the evidence quality was low .

Cardiovascular Health

This compound's role in cardiovascular health has also been explored. A randomized controlled trial involving patients with acute coronary syndromes showed that those treated with PTX had a significantly lower composite endpoint of death or non-fatal infarction compared to the placebo group (13% vs. 34%, p=0.04). Additionally, PTX treatment resulted in significant reductions in serum C-reactive protein and TNF-α levels .

Case Studies

- Case Study on Vascular Health : A study involving patients with congestive heart failure indicated a trend towards lower mortality rates among those receiving PTX compared to placebo. Although not statistically significant, this finding suggests potential benefits in long-term outcomes .

- Case Study on Dermatological Applications : Research has shown that PTX can be effective in treating conditions like scleroderma and chronic ulcers due to its anti-inflammatory properties and ability to enhance microcirculation .

Research Findings

Recent studies have highlighted the importance of PTX's metabolites in mediating its biological effects. For instance, metabolites like M5 have shown significant inhibitory effects on superoxide production at clinically relevant concentrations, suggesting that these metabolites may play a crucial role in the drug's anti-inflammatory actions .

Q & A

Q. Basic Research: What experimental models are most robust for studying pentoxifylline’s anti-inflammatory mechanisms?

Answer: Preclinical studies frequently employ LPS-induced hepatic injury models (e.g., rat studies) to assess this compound’s modulation of pro-inflammatory cytokines like TNF-α. Key methodologies include:

- Histopathological analysis (e.g., scoring portal inflammation and necrosis) .

- Biochemical assays (e.g., serum ALT/AST levels to quantify liver damage) .

- Pressure sore models in rats, where biomechanical parameters (e.g., elastic stiffness, wound stress) are measured to evaluate tissue repair .

Q. Basic Research: What safety protocols are critical when handling this compound in laboratory settings?

Answer: Adhere to SDS guidelines:

- Use PPE (gloves, lab coats, eye protection) to prevent skin/eye contact .

- Ensure ventilation controls to avoid inhalation of vapors .

- Store in dry, cool environments (<25°C) to prevent degradation .

- Dispose of waste via qualified chemical disposal services compliant with federal regulations .

Q. Advanced Research: How can conflicting meta-analysis results on this compound’s impact on TNF-α in NAFLD be reconciled?

Answer: Discrepancies arise from heterogeneous study designs (e.g., inclusion of non-RCTs vs. RCTs). To resolve this:

- Conduct subgroup analyses stratifying by study type (RCTs vs. cohort studies) .

- Standardize TNF-α measurement protocols (e.g., ELISA vs. multiplex assays) to reduce variability .

- Use individual participant data meta-analysis to adjust for confounding factors like baseline disease severity .

Q. Advanced Research: What methodological flaws limit the interpretation of this compound’s efficacy in alcoholic hepatitis trials?

Answer: Key issues in RCTs include:

- High risk of bias (e.g., lack of blinding, small sample sizes) .

- Heterogeneous endpoints (e.g., 28-day vs. 90-day mortality) .

- Interaction with corticosteroids : Factorial designs (e.g., STOPAH trial) suggest prednisolone may mask this compound’s effects .

Recommendation: Use trial sequential analysis to adjust for random error and validate findings .

Q. Basic Research: What pharmacokinetic parameters should be prioritized in this compound dosing studies?

Answer: Focus on:

- Bioavailability : Extended-release vs. immediate-release formulations (e.g., 400 mg bid vs. 200 mg tid) .

- Half-life : Monitor plasma concentrations to avoid toxicity in prolonged studies .

- Metabolite activity : Measure levels of active metabolites (e.g., lisofylline) in target tissues .

Q. Advanced Research: How can researchers optimize experimental designs for evaluating this compound in neonatal sepsis?

Answer: Based on Cochrane reviews:

- Primary endpoints : All-cause mortality and hospital stay duration .

- Subgroup stratification : Preterm infants, gram-negative sepsis .

- Safety monitoring : Track adverse events (e.g., hypotension) despite low reported incidence .

Q. Basic Research: What biomarkers are most reliable for assessing this compound’s efficacy in vascular studies?

Answer: In intermittent claudication research:

- Functional endpoints : Pain-free walking distance (PFWD) and total walking distance (TWD) .

- Hemodynamic measures : Ankle-brachial index (ABI) improvements .

- Inflammatory markers : CRP or IL-6 reductions to validate anti-inflammatory effects .

Q. Advanced Research: Why do clinical trials show inconsistent efficacy of this compound in intermittent claudication?

Answer: Variability stems from:

- Dose-response heterogeneity : 400–1200 mg/day ranges yield divergent outcomes .

- Baseline severity : Patients with shorter walking distances show greater improvement .

- Placebo effects : High placebo response rates in subjective endpoints (e.g., PFWD) .

Recommendation: Use adaptive trial designs to adjust dosing based on interim analyses .

Q. Basic Research: What in vitro assays are suitable for screening this compound’s anti-tumor activity?

Answer: HepG2 liver cancer models are common:

- Cell viability assays (MTT/WST-1) with dose escalation (e.g., 0.1–10 mM) .

- Apoptosis markers : Caspase-3 activation and Annexin V staining .

- Cell cycle analysis : Flow cytometry to detect G0/G1 arrest .

Q. Advanced Research: How should researchers address this compound’s paradoxical effects on hepatorenal syndrome in alcoholic hepatitis?

Answer: While early meta-analyses suggested reduced hepatorenal mortality, later RCTs refute this. Mitigate confounding by:

- Stratifying by renal function at baseline .

- Monitoring creatinine clearance dynamically during trials .

- Combining with albumin infusion to isolate this compound’s renal effects .

Q. Basic Research: What are the limitations of current animal models for this compound’s neuroprotective effects?

Answer: Most models (e.g., LPS-induced neuroinflammation) lack translational validity due to:

- Species-specific TNF-α responses .

- Short-term endpoints (e.g., 17-hour observation windows) .

Recommendation: Use chronic injury models (e.g., repeated LPS dosing) to mimic human disease progression .

Q. Advanced Research: What statistical approaches are critical for analyzing this compound’s multimodal mechanisms?

Answer: Employ:

Properties

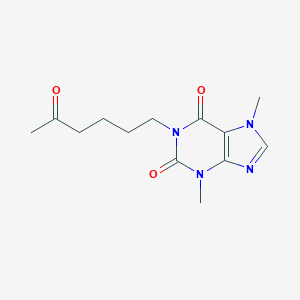

IUPAC Name |

3,7-dimethyl-1-(5-oxohexyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPFEZZEUUWMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023437 | |

| Record name | 3,7-Dihydro-3,7-dimethyl-1-(5-oxohexyl)-1H-Purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentoxifylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.17e+00 g/L | |

| Record name | Pentoxifylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentoxifylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Patients with peripheral arterial disease (PAD) may suffer from intermittent claudication, exertional leg pain that resolves upon rest, which is underscored by a complex etiology including vascular dysfunction (reduced limb perfusion, angiogenesis, and microcirculatory flow), systemic inflammation, and skeletal muscle dysfunction. Pentoxifylline (PTX), (3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione) or 1-(5-oxohexyl)-3,7-dimethylxanthine, is a methyl-xanthine derivative that acts to lower blood viscosity by increasing erythrocyte flexibility, reducing plasma fibrinogen, inhibiting neutrophil activation, and suppressing erythrocyte/platelet aggregation; it also has antioxidant and anti-inflammatory effects. Although the precise mechanism of action has yet to be elucidated, numerous studies have suggested several effects of PTX. The classical interpretation of PTX's broad effects is due to its ability to act, _in vitro_, as a non-specific cyclic-3',5'-phosphodiesterase (PDE) inhibitor at millimolar concentrations; specifically, it has been proposed that inhibition of PDE type III and IV isozymes leads to elevated cyclic adenosine monophosphate (cAMP) levels, which mediate diverse downstream effects. This view has been challenged, specifically by observing those plasma concentrations of PTX in routine clinical use are typically only around 1μM, far lower than those used to inhibit PDEs _in vitro_. Instead, several studies have suggested that PTX can modulate adenosine receptor function, specifically the Gα-coupled A2A receptor (A2AR). Whether PTX acts directly as an A2AR agonist is unclear, although it can clearly increase the response of A2AR to adenosine. A2AR activation activates adenylyl cyclase, which increases intracellular cAMP levels; this observation may explain PTX's ability to increase intracellular cAMP in a PDE-independent fashion. Elevated cAMP levels have numerous downstream effects. cAMP-mediated activation of protein kinase A (PKA) suppresses nuclear translocation of NF-κB, which suppresses transcription of pro-inflammatory cytokines such as tumour necrosis factor (TNF-α), interleukin-1 (IL-1), and IL-6 as well as TNF-induced molecules such as adhesion molecules (ICAM1 and VCAM1) and the C-reactive protein (CRP). PTX has also been shown to prevent the downstream phosphorylation of p38 MAPK and ERK, which are responsible for assembling the NADPH oxidase involved in the neutrophil oxidative burst. This effect is due to a PKA-independent decrease in Akt phosphorylation and a PKA-dependent decrease in phosphorylation of p38 MAPK and ERK. This transcriptional regulation at least partially explains the anti-inflammatory and anti-oxidative properties of PTX. Also, activated PKA can activate the cAMP response element-binding protein (CREB), which itself blocks SMAD-driven gene transcription, effectively disrupting transforming growth factor (TGF-β1) signalling. This results in lower levels of fibrinogenic molecules such as collagens, fibronectin, connective tissue growth factor, and alpha-smooth muscle actin. Hence, disruption of TGF-β1 signalling may explain the anti-fibrotic effects of PTX, including at least some of the decrease in blood viscosity. The picture is complicated by the observation that PTX metabolites M1, M4, and M5 have been shown to inhibit C5 Des Arg- and formyl-methionylleucylphenylalanine-induced superoxide production in neutrophils and M1 and M5 significantly contribute to PTX's observed hemorheological effects. Overall, PTX administration is associated with decreased pro-inflammatory molecules, an increase in anti-inflammatory molecules such as IL-10, and decreased production of fibrinogenic and cellular adhesion molecules., EHT 0202 was discovered to play a role in protecting neurons in pharmacological models of neuronal cell death. ExonHit identified RNA isoforms produced by alterations of splicing specifically taking place in neurodegenerative disease models. These isoforms were identified using DATAS(TM), ExonHit's proprietary gene profiling technology. DATAS(TM), stands for Differential Analysis of Transcripts with Alternative Splicing. | |

| Record name | Pentoxifylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EHT 0202 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

6493-05-6 | |

| Record name | Pentoxifylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6493-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentoxifylline [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentoxifylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pentoxifylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Dihydro-3,7-dimethyl-1-(5-oxohexyl)-1H-Purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentoxifylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOXIFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD6QCT3TSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentoxifylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105 °C | |

| Record name | Pentoxifylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentoxifylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.